molecular formula C18H12F3N3 B2813064 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile CAS No. 881940-67-6

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile

Cat. No.: B2813064
CAS No.: 881940-67-6
M. Wt: 327.31
InChI Key: MTIZAVWZBQDRCS-UHFFFAOYSA-N
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Description

“4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” is a derivative of quinoline, a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of extensive research. Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of thiazolidinones and thiazolidines . They have also been used in the synthesis of pyrazole tethered quinolines .

Scientific Research Applications

Antimicrobial Applications

One significant area of research application for compounds related to 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile is in the development of antimicrobial agents. A study synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, including structures with close relation to the compound , demonstrated potential antimicrobial properties. These synthesized compounds were screened for antibacterial and antifungal activities, indicating their relevance in designing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Antiproliferative and Anticancer Applications

Another critical application is in the field of cancer research. Studies on N-methylated benzimidazoles and tetracyclic benzimidazo[1,2-a]quinolines, which share structural motifs with this compound, have shown promising antiproliferative activity. These compounds were evaluated against human cancer cells, revealing selective activity against specific cancer cell lines, indicating their potential as leads in cancer therapy development (Perin, Škulj, Martin‐Kleiner, Kralj, & Hranjec, 2020).

Organic Synthesis and Catalysis

The compound and its derivatives also find application in organic synthesis and catalysis. For instance, the synthesis of 4-aminoquinolines and the N-to-C rearrangement to quinolin-4-ylmethanesulfonamides is a process that underscores the compound's utility in creating new chemical entities. This methodology has been employed in the synthesis of antimalarial agents, demonstrating the compound's role in developing therapeutic agents (Oh, Kim, & Park, 2017).

Fluorescence Applications

Research into developing the {M(CO)3}^+ core for fluorescence applications highlights the utility of derivatives of this compound in the field of imaging and diagnostics. Complexes synthesized with benzimidazole, quinoline, and tryptophan derivatives, akin to the structure of interest, have shown potential in fluorescence imaging, which could be instrumental in biological and medical research (Wei, Babich, Ouellette, Zubieta, 2006).

Future Directions

Quinoline derivatives continue to be a subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it’s expected that “4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” and similar compounds will continue to be a focus of future research.

Properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3/c1-11-8-16(24-14-5-2-12(10-22)3-6-14)15-7-4-13(18(19,20)21)9-17(15)23-11/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIZAVWZBQDRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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